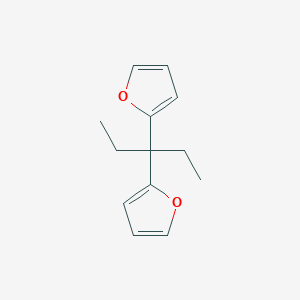

2,2'-(Pentane-3,3-diyl)difuran

説明

2,2'-(Pentane-3,3-diyl)difuran is a bifuran derivative characterized by two furan rings connected via a pentane-3,3-diyl bridge.

特性

CAS番号 |

100612-04-2 |

|---|---|

分子式 |

C13H16O2 |

分子量 |

204.26 g/mol |

IUPAC名 |

2-[3-(furan-2-yl)pentan-3-yl]furan |

InChI |

InChI=1S/C13H16O2/c1-3-13(4-2,11-7-5-9-14-11)12-8-6-10-15-12/h5-10H,3-4H2,1-2H3 |

InChIキー |

LVDANDMXAHYWSA-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)(C1=CC=CO1)C2=CC=CO2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2,2’-(Pentane-3,3-diyl)difuran is typically synthesized by reacting two equivalents of furan with one equivalent of acetone in the presence of an acidic catalyst, such as concentrated hydrochloric acid. The reaction is carried out at ambient temperature and pressure. The mixture is often cooled during the addition of reagents to control the reaction rate and minimize the formation of oligomers .

Industrial Production Methods

In industrial settings, the synthesis of 2,2’-(Pentane-3,3-diyl)difuran involves similar reaction conditions but on a larger scale. The reaction mixture is allowed to phase separate, and the organic layer is neutralized. The product is then purified by vacuum distillation to obtain a high-purity compound .

化学反応の分析

Types of Reactions

2,2’-(Pentane-3,3-diyl)difuran undergoes various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form corresponding diketones.

Reduction: Hydrogenation of the compound leads to the formation of bis(tetrahydrofuryl)propane.

Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation is typically carried out using a palladium or nickel catalyst under hydrogen gas.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of bis(tetrahydrofuryl)propane.

Substitution: Formation of halogenated furans.

科学的研究の応用

2,2’-(Pentane-3,3-diyl)difuran has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of high-performance rubber additives and other industrial chemicals

作用機序

The mechanism of action of 2,2’-(Pentane-3,3-diyl)difuran involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Variations

Oxazole-Based Analogs

Compounds like (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS: 195515-48-1) share the pentane-3,3-diyl bridge but replace furan with oxazole rings. Key differences include:

- Solubility and Stability : Oxazole derivatives often exhibit higher polarity compared to furans, affecting solubility in organic solvents. For example, GLPBIO reports >98% purity and stability in inert atmospheres for such compounds .

Furan-Based Compounds

- 3,3'-Di-n-heptyl-2,2'-bifuran (): Lacks a bridge but features heptyl substituents. This design prioritizes solubility in nonpolar solvents (e.g., macrogol formulations) and has been used in organic synthesis, such as Stille/Suzuki cross-coupling reactions .

- 2,2’-(Dithiodimethylene)difuran (): Contains a sulfur bridge instead of pentane-3,3-diyl. The dithiodimethylene group increases susceptibility to oxidation, as evidenced by its mutagenicity testing in human lymphocytes .

Comparative Data Table

Thermal and Chemical Stability

- Oxazole Derivatives : Thermal analysis of Cu(II) coordination compounds () shows stability up to decomposition at ~200°C, forming CuO residues. Similar pentane-bridged furans may exhibit comparable thermal resilience .

- Bifurans with Alkyl Substituents : highlights stability under hydrogenation and bromination conditions, suggesting robustness in synthetic workflows .

生物活性

2,2'-(Pentane-3,3-diyl)difuran is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 2,2'-(Pentane-3,3-diyl)difuran can be described as follows:

- Molecular Formula: C12H14O2

- Molecular Weight: 194.24 g/mol

- CAS Number: 100612-04-2

The compound features two furan rings connected by a pentane chain, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that 2,2'-(Pentane-3,3-diyl)difuran exhibits several biological activities that make it a candidate for further pharmacological studies. Its potential effects include:

- Antioxidant Activity: The compound has shown promise in scavenging free radicals, which can help in preventing oxidative stress-related diseases.

- Antimicrobial Properties: Preliminary studies suggest that 2,2'-(Pentane-3,3-diyl)difuran has inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits TNF-alpha production |

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various furan derivatives, 2,2'-(Pentane-3,3-diyl)difuran was tested using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to control groups. The IC50 value was determined to be approximately 25 µM, showcasing its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of 2,2'-(Pentane-3,3-diyl)difuran against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for S. aureus, suggesting a promising application in developing antimicrobial agents.

Case Study 3: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound. It was found that treatment with 2,2'-(Pentane-3,3-diyl)difuran significantly reduced levels of pro-inflammatory cytokines in vitro. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

The proposed mechanism of action for 2,2'-(Pentane-3,3-diyl)difuran's biological activities includes:

- Antioxidant Mechanism: The furan rings are believed to donate electrons to free radicals, neutralizing their harmful effects.

- Antimicrobial Action: The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Pathway Modulation: By inhibiting specific cytokines and transcription factors involved in inflammation, this compound can potentially alleviate inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。